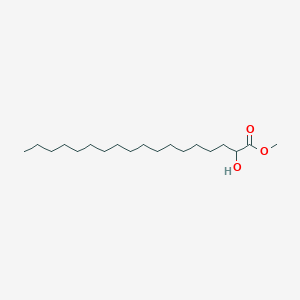
Tripropyl citrate
説明
Synthesis Analysis
Tripropyl citrate's synthesis involves the esterification of citric acid with propanol. While specific studies on tripropyl citrate synthesis are scarce, research on citrate esters like triethyl citrate has shown that citric acid's esterification with alcohols in the presence of catalysts can produce various citrate esters, offering insights into potential synthesis routes for tripropyl citrate as well (Seungho Cho et al., 2009).
Molecular Structure Analysis
The molecular structure of tripropyl citrate comprises a central citric acid core esterified with propyl groups. This structure imparts the plasticizing properties of tripropyl citrate, enhancing polymer flexibility without significantly compromising strength or durability. While the precise molecular interactions of tripropyl citrate are not detailed in available literature, the structure-function relationship of citrate esters suggests that the ester groups play a crucial role in its action as a plasticizer.
Chemical Reactions and Properties
Tripropyl citrate's chemical reactions predominantly involve ester bond interactions, including hydrolysis under certain conditions, which can lead to the release of citric acid and propanol. Its stability under various conditions, including heat and pH, makes it suitable for use in a wide range of applications. Studies on similar citrate-based compounds and their reactions provide a basis for understanding tripropyl citrate's reactivity and stability (E. A. Fadeev et al., 2004).
科学的研究の応用
1. Agriculture: Metal Citrate Nanoparticles
- Application : Metal citrate nanoparticles are used as a robust water-soluble plant micronutrient source .
- Method : A series of iron (Fe) and zinc (Zn) plant nanonutrients in citrate form were prepared by an eco-friendly solid-state grinding of the respective nitrates and citric acid . Ball-milling of the as-prepared Fe and Zn citrates resulted in nanosize particles .
- Results : A significant increase in nutrient absorption was observed in 6 h ball-milled samples of both Fe (789.8 μg per g of dry weight) and Zn (443.8 μg per g of dry weight) citrates . Such an increased nutrient absorption is due to the high mobility of nanocitrates .
2. Pharmaceutical Applications
- Application : Citric acid provides excellent assets in pharmaceutical applications such as cross-linking, release-modifying capacity, interaction with molecules, capping and coating agent, branched polymer nanoconjugates, gas generating agent, etc .
- Method : The functionality present in citric acid is estimated to provide excellent assets in pharmaceutical applications .
- Results : Citric acid is reconnoitered for multiple novel pharmaceutical and biomedical applications including as a green crosslinker, release modifier, monomer/branched polymer, capping and coating agent, novel disintegrant, absorption enhancer, etc .
Safety And Hazards
特性
IUPAC Name |
tripropyl 2-hydroxypropane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O7/c1-4-7-20-12(16)10-15(19,14(18)22-9-6-3)11-13(17)21-8-5-2/h19H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHUFJLMXDXVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(=O)OCCC)(C(=O)OCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166499 | |
| Record name | Tripropyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripropyl citrate | |
CAS RN |
1587-21-9 | |
| Record name | Tripropyl citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1587-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropyl citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001587219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropyl citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tripropyl citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)








